molecular formula C18H17BrO5 B2603748 (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1403817-13-9

(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2603748
CAS No.: 1403817-13-9
M. Wt: 393.233
InChI Key: VNKAECNTPNCCBO-GQCTYLIASA-N
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Description

(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as BR-DIM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Mechanisms of Chemical Reactions

Yokoyama (2015) investigated the acidolysis mechanism of lignin model compounds, which resemble the structural framework of “(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one”. Their study reveals different reaction mechanisms depending on the compound's structure, highlighting the complexity of interactions in such organic compounds. The findings are significant for understanding the chemical behavior of similar compounds in various conditions, potentially informing synthetic chemistry applications (Yokoyama, 2015).

Synthesis and Catalysis

Tateiwa and Uemura (1997) reviewed the use of metal cation-exchanged clays as catalysts for organic synthesis, including reactions relevant to the synthesis of complex organic compounds like “this compound”. Their work demonstrates the versatility of such catalysts in facilitating selective organic synthesis, which could be applicable for the efficient production of this compound (Tateiwa & Uemura, 1997).

Environmental and Health Impact Studies

Zuiderveen, Slootweg, and de Boer (2020) conducted a review on novel brominated flame retardants (NBFRs), including compounds structurally related to “this compound”. Their research emphasizes the need for more studies on the occurrence, environmental fate, and toxicity of such compounds, suggesting potential environmental health implications (Zuiderveen et al., 2020).

Properties

IUPAC Name

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO5/c1-22-16-8-11(9-17(23-2)18(16)24-3)4-6-14(20)13-10-12(19)5-7-15(13)21/h4-10,21H,1-3H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKAECNTPNCCBO-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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